molecular formula C11H16N2O2 B1271221 4-Isobutoxybenzohydrazide CAS No. 91430-26-1

4-Isobutoxybenzohydrazide

Cat. No. B1271221
CAS RN: 91430-26-1
M. Wt: 208.26 g/mol
InChI Key: BMAFPTCNYPHNMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules such as 4-Isobutoxybenzohydrazide could potentially benefit from the methodologies described in the papers. The metal-free oxidative Ugi reaction could be a starting point for synthesizing benzohydrazide derivatives by using appropriate amines and isocyanides . The regioselective and stereoselective approaches mentioned in the second paper could be applied to ensure the correct configuration and orientation of substituents in the synthesis of 4-Isobutoxybenzohydrazide .

Molecular Structure Analysis

Understanding the molecular structure of 4-Isobutoxybenzohydrazide would involve examining the arrangement of atoms and the stereochemistry of the molecule. The principles of synthon polymorphism and pseudopolymorphism discussed in the third paper could be relevant when analyzing the crystal structure and stability of 4-Isobutoxybenzohydrazide, as different polymorphs can have distinct physical properties .

Chemical Reactions Analysis

The chemical reactivity of 4-Isobutoxybenzohydrazide would likely involve its functional groups, such as the hydrazide moiety. The oxidative Ugi reaction described in the first paper suggests that amines can undergo oxidative cross-coupling to form imines, which could be a reaction pathway for modifying the benzohydrazide group . Additionally, the nucleophilic attack strategies discussed in the second paper could be relevant for further functionalization of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isobutoxybenzohydrazide, such as solubility, melting point, and reactivity, would be influenced by its molecular structure. The polymorphism discussed in the third paper indicates that different crystal forms can exhibit varied properties, which would be important to consider when characterizing 4-Isobutoxybenzohydrazide . The methodologies and findings from these papers, although not directly related to 4-Isobutoxybenzohydrazide, provide a framework for understanding the synthesis, structure, and properties of similar organic compounds.

Scientific Research Applications

1. Role in Tuberculosis Drug Reactions

Isoniazid, a compound related to 4-Isobutoxybenzohydrazide, is used in tuberculosis treatment. However, its usage can be associated with liver and skin injuries. Studies have shown that specific T-cell clones are activated in response to isoniazid, suggesting its involvement in the pathogenesis of iatrogenic diseases (Usui et al., 2017).

2. Agricultural Applications

In agriculture, compounds similar to 4-Isobutoxybenzohydrazide, like carbendazim and tebuconazole, are used for controlling fungal diseases. Nanoparticle systems carrying these fungicides show modified release profiles and reduced toxicity, suggesting a potential application for 4-Isobutoxybenzohydrazide in similar systems (Campos et al., 2015).

3. Food Preservation

Parabens, including esters of 4-hydroxybenzoic acid closely related to 4-Isobutoxybenzohydrazide, are widely used as preservatives in food and cosmetic products. A study developed a method for quantifying these compounds in food, indicating their widespread application in food preservation (Cao et al., 2013).

4. Biosynthetic Applications

4-Hydroxybenzoic acid, a compound structurally related to 4-Isobutoxybenzohydrazide, has emerged as an intermediate in the biosynthesis of value-added bioproducts. This includes applications in food, cosmetics, and pharmacy, indicating potential uses for 4-Isobutoxybenzohydrazide in these areas (Wang et al., 2018).

5. Pharmaceutical Research

In the pharmaceutical sector, parabens, which are chemically akin to 4-Isobutoxybenzohydrazide, have been studied for their metabolism in the human body. This research provides insights into the biotransformation of these compounds, which could be applicable to 4-Isobutoxybenzohydrazide (Abbas et al., 2010).

Mechanism of Action

The mechanism of action of 4-Isobutoxybenzohydrazide is not specified in the available resources. The mechanism of action for a compound typically depends on its intended use, which is not provided for this compound .

Safety and Hazards

4-Isobutoxybenzohydrazide is labeled as an irritant, indicating that it may cause skin and eye irritation, or respiratory irritation if inhaled . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

4-(2-methylpropoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAFPTCNYPHNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366261
Record name 4-isobutoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxybenzohydrazide

CAS RN

91430-26-1
Record name 4-isobutoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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